
Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester is a complex organic compound with the chemical formula C9H5Cl2FN2OS It is characterized by the presence of multiple functional groups, including thiocyanate, amide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-aminophenol with fluoroacetic anhydride to form the intermediate 2,5-dichloro-4-(2-fluoroacetamido)phenol. This intermediate is then reacted with thiocyanic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester involves its interaction with molecular targets through its functional groups. The thiocyanate group can form strong bonds with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenyl ester: Similar in structure but lacks the additional functional groups present in thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester.
2,5-Dichloro-4-aminophenol: An intermediate in the synthesis of the target compound, sharing some structural similarities.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
14556-83-3 |
|---|---|
Molecular Formula |
C9H5Cl2FN2OS |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
[2,5-dichloro-4-[(2-fluoroacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl2FN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15) |
InChI Key |
KLATZYDCMKUTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



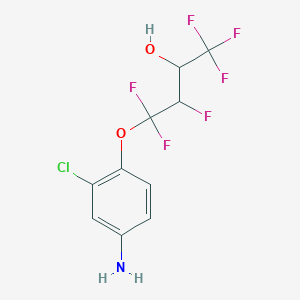

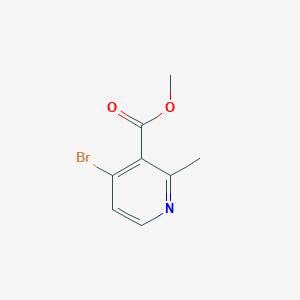
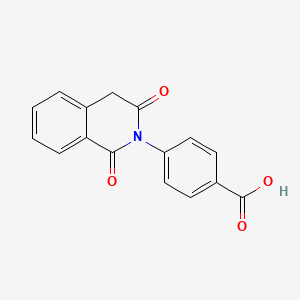
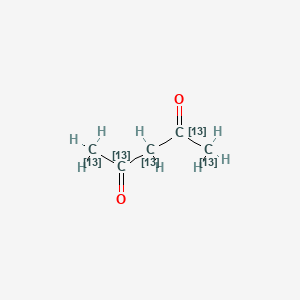
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)

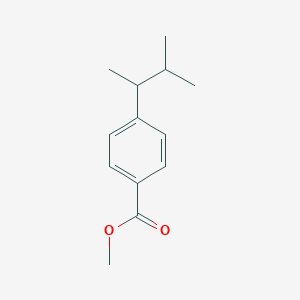
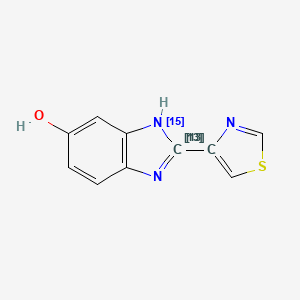
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
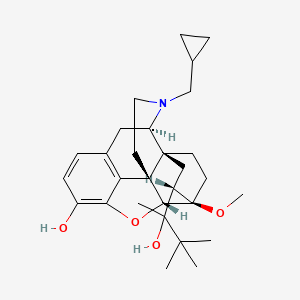
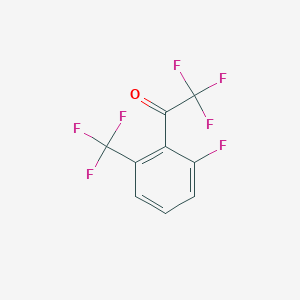
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
